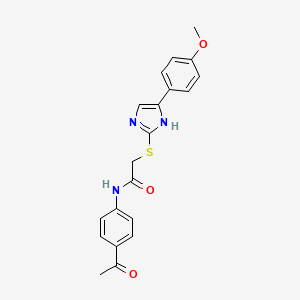![molecular formula C24H25N5O2 B2841007 3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847377-67-7](/img/new.no-structure.jpg)
3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines elements of purine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine and pyrimidine precursors, followed by their condensation under controlled conditions. Key steps may include:
Formation of the Purine Ring: This can be achieved through the cyclization of appropriate amines and aldehydes.
Formation of the Pyrimidine Ring: This involves the reaction of urea or thiourea with β-dicarbonyl compounds.
Coupling of Rings: The purine and pyrimidine rings are then coupled using a suitable linker, such as a benzyl group, under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the double bonds within the purine and pyrimidine rings, potentially leading to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce fully saturated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The purine and pyrimidine rings are known to interact with biological macromolecules, making this compound a candidate for drug development.
Medicine
Medicinal applications include the investigation of its potential as an anti-cancer or anti-viral agent. The compound’s ability to interfere with nucleic acid metabolism is of particular interest in these fields.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.
作用机制
The mechanism by which 3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The purine and pyrimidine rings can mimic natural nucleotides, allowing the compound to bind to active sites and inhibit enzymatic activity. This can disrupt cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A compound used in respiratory medicine, also a purine derivative.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique combination of purine and pyrimidine rings, along with the specific substitutions on the aromatic rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
847377-67-7 |
|---|---|
分子式 |
C24H25N5O2 |
分子量 |
415.497 |
IUPAC 名称 |
3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O2/c1-16-10-11-17(2)18(14-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(12-7-13-28(20)23)19-8-5-4-6-9-19/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |
InChI 键 |
XFFMVCQBJKUILW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5)N(C2=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2840924.png)
![N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2840926.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2840927.png)

![2-(propan-2-yl)-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2840929.png)
![2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide](/img/structure/B2840930.png)
![2-(1H-indole-5-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2840932.png)

![3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2840934.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2840945.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2840947.png)
